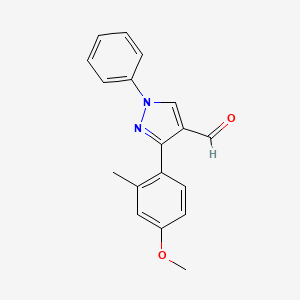

3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a 4-methoxy-2-methylphenyl substituent at position 3 and a phenyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol . The compound is synthesized via the Vilsmeier-Haack reaction, utilizing DMF/POCl₃ to introduce the aldehyde functionality at position 4 of the pyrazole core .

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-10-16(22-2)8-9-17(13)18-14(12-21)11-20(19-18)15-6-4-3-5-7-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMKSZMKEKGRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methoxy-2-methylphenyl hydrazine with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound has been explored for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing drugs that address inflammation, pain, and microbial infections.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives of pyrazole compounds, including 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The results indicated that certain modifications to the pyrazole ring enhanced anti-inflammatory activity, suggesting that this compound could serve as a lead structure for new anti-inflammatory drugs.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions, such as oxidation and substitution, makes it versatile in organic synthesis.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions: The compound can be synthesized through condensation reactions involving hydrazones and aldehydes.

- Cyclization Reactions: It can also participate in cyclization reactions to form more complex pyrazole derivatives .

Material Science

Development of Novel Materials

In material science, this compound is used to create materials with specific electronic and optical properties. Its molecular structure allows for tuning these properties through chemical modifications.

Example: Photonic Applications

Research has shown that pyrazole derivatives can be used in photonic devices due to their unique light absorption and emission characteristics. The incorporation of this compound into polymer matrices has led to the development of materials suitable for optoelectronic applications .

Mechanism of Action

The mechanism by which 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The pyrazole-4-carbaldehyde scaffold allows for diverse substitutions at positions 1 and 3, significantly altering physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent at Position 3 | Position 1 Substituent | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 4-Methoxy-2-methylphenyl | Phenyl | 278.31 | Aldehyde, Methoxy, Methyl |

| 1-Benzoyl-3-(4-methoxyphenyl) derivative | 4-Methoxyphenyl | Benzoyl | 306.32 | Aldehyde, Benzoyl, Methoxy |

| 3-(4-Fluorophenyl)-1-phenyl derivative | 4-Fluorophenyl | Phenyl | 266.28 (estimated) | Aldehyde, Fluoro |

| 3-(4-Nitrophenyl)-1-phenyl derivative | 4-Nitrophenyl | Phenyl | 289.27 (estimated) | Aldehyde, Nitro |

| 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl) | 4-Methoxyphenyl | 3-Chloro-4-fluorophenyl | 336.77 | Aldehyde, Chloro, Fluoro |

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound's 4-methoxy-2-methylphenyl group is electron-donating, enhancing resonance stabilization of the pyrazole ring. In contrast, analogs with nitro () or chloro/fluoro substituents () exhibit electron-withdrawing effects, increasing electrophilicity at the aldehyde position .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's structure can be represented by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 290.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reaction : The reaction of 4-methoxy-2-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

- Cyclization : The hydrazone undergoes cyclization under acidic or basic conditions to yield the pyrazole ring.

- Formylation : The introduction of the aldehyde group at the 4-position of the pyrazole ring through Vilsmeier-Haack reaction or similar methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those with similar structures to this compound. For instance, compounds containing the pyrazole scaffold have shown significant inhibition against various cancer cell lines:

- Breast Cancer (MDA-MB-231) : IC50 values reported in studies indicate potent antiproliferative effects.

- Lung Cancer (A549) : Similar compounds have demonstrated significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.95 µM .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) involved in inflammation.

- Receptor Modulation : It may act as a ligand for various receptors, influencing pathways related to cancer cell proliferation and survival.

Case Studies

Several case studies illustrate the biological efficacy of compounds within the pyrazole class:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, showing that modifications at specific positions significantly enhanced their potency .

- Anti-inflammatory Evaluation : Research demonstrated that certain pyrazoles exhibited comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as therapeutic agents .

Q & A

Q. What are the typical synthetic routes for 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is commonly synthesized via nucleophilic substitution reactions. For example, reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 4-methoxy-2-methylphenol) in dimethyl sulfoxide (DMSO) or ethanol under reflux with a base like KOH or K₂CO₃. The reaction typically proceeds via displacement of the chlorine atom by the phenolic oxygen, followed by recrystallization from ethanol/DMF mixtures .

Q. How is the compound characterized structurally?

Key techniques include:

- X-ray crystallography : Determines bond lengths, angles, and dihedral angles between aromatic rings (e.g., pyrazole and phenyl groups). SHELX software is widely used for refinement .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at ~9.8 ppm, methoxy group at ~3.8 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 347.1) .

Q. What are the common chemical reactions involving the aldehyde group?

The aldehyde at position 4 is reactive in:

- Schiff base formation : Condensation with amines (e.g., o-aminophenol) in ethanol yields hydrazone derivatives for antimicrobial studies .

- Reductive amination : With NaBH₄/I₂ in methanol, it forms secondary amines for pharmaceutical intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized for nucleophilic substitution reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity compared to ethanol .

- Base strength : KOH outperforms K₂CO₃ in activating phenolic nucleophiles .

- Temperature control : Prolonged reflux (>6 hours) ensures complete substitution but risks aldehyde oxidation; inert atmospheres (N₂/Ar) mitigate this .

Q. How to resolve contradictions in crystallographic data interpretation?

- Planarity analysis : Compare dihedral angles between the pyrazole and substituent rings. For example, a 73.67° angle between pyrazole and phenyl rings indicates steric hindrance, affecting molecular packing .

- Validation tools : Cross-reference SHELXL refinement results with density functional theory (DFT) calculations to validate bond lengths/angles .

Q. What strategies improve the biological activity of pyrazole-carbaldehyde derivatives?

- Substituent tuning : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhances enzyme inhibition (e.g., COX-2) .

- Chalcone derivatization : Condensation with aryl ketones forms α,β-unsaturated ketones, improving anticancer activity (e.g., IC₅₀ values <10 µM against MCF-7 cells) .

Q. How to address challenges in purification due to byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.